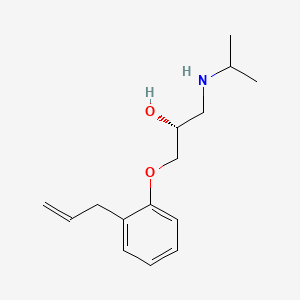
(+)-Alprenolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alprenolol is a non-selective beta blocker as well as 5-HT1A receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Hypertension and Angina Pectoris
(+)-Alprenolol is primarily used for managing hypertension and angina pectoris. It works by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Clinical studies have shown that it is effective in treating supraventricular arrhythmias with fewer side effects compared to other beta-blockers like propranolol .
Table 1: Efficacy of this compound in Cardiovascular Conditions
Anti-Arrhythmic Properties
Research indicates that this compound exhibits anti-arrhythmic effects by stabilizing cardiac muscle action potentials. In isolated cardiac tissues, it has demonstrated significant reductions in the maximum rate of depolarization, indicating its potential to prevent arrhythmias .
Case Study: Anti-Arrhythmic Effects
A study involving guinea pigs showed that doses of this compound could protect against ouabain-induced ventricular fibrillation, highlighting its role as an anti-arrhythmic agent .
Neuroprotective Applications
Recent research has identified this compound as a candidate for treating prion diseases, which are characterized by abnormal protein aggregation leading to neurodegeneration. In a study screening existing FDA-approved drugs, this compound was found to reduce the accumulation of abnormal prion proteins in infected mice .
Table 2: Neuroprotective Effects of this compound
Molecular Biology and Signaling Pathways
This compound has been shown to activate β-arrestin-mediated signaling pathways, particularly involving the epidermal growth factor receptor (EGFR). This activation may confer cardioprotective effects and enhance survival signaling pathways within cardiac tissues .
Table 3: Signaling Pathways Activated by this compound
Eigenschaften
CAS-Nummer |
23846-72-2 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m1/s1 |
InChI-Schlüssel |
PAZJSJFMUHDSTF-CQSZACIVSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-Alprenolol; (D)-(+)-Alprenolol; Alprenolol, (R)-; D-Alprenolol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















